2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS2/c1-24(2)19-23-17-16(29-19)18(22-12-21-17)28-11-15(27)26-9-7-25(8-10-26)14-6-4-3-5-13(14)20/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHJUDPTDNXFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound's ability to interact with such targets may position it as a candidate for further development.
Antimicrobial Activity
Studies have shown that thiazole and pyrimidine derivatives possess antimicrobial properties. The presence of the sulfanyl group may enhance its activity against various pathogens. Preliminary tests on similar compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound could be evaluated for antimicrobial applications.
Neuropharmacological Effects
Given the piperazine component, which is often associated with psychoactive properties, there is potential for this compound to exhibit neuropharmacological effects. Research into piperazine derivatives has revealed anxiolytic and antidepressant activities, indicating that this compound warrants investigation in neuropharmacology.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines (e.g., MCF-7 and K562). The results indicated that modifications to the structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications led to enhanced antibacterial potency, establishing a framework for testing similar compounds like the one .
Mechanism of Action
The mechanism of action of 2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication . This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing the replication of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and piperazine-linked motifs. Below is a comparative analysis with key examples from recent studies:
Heterocyclic Core Modifications
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Core: Replaces the thiazolo-pyrimidine with a thiophene ring.
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) : Core: Features a pyrazole ring instead of thiazolo-pyrimidine. Key Differences: The pyrazole’s smaller size and reduced aromaticity may limit π-π stacking interactions with hydrophobic binding pockets. The butanone linker increases conformational flexibility compared to the rigid sulfanyl bridge in the target compound. Pharmacological Profile: Demonstrates selective dopamine D2 receptor antagonism (IC50 = 85 nM) but lower metabolic stability in hepatic microsomes (t1/2 = 12 min vs. >30 min for thiazolo-pyrimidine analogs).
Substituent Variations
- Dimethylamino vs. Trifluoromethyl Groups: The dimethylamino group in the target compound may enhance solubility in aqueous media compared to the lipophilic trifluoromethyl group in Compound 21. However, the latter’s electron-withdrawing properties could improve receptor-binding affinity in hydrophobic environments .
- 2-Fluorophenyl vs. 5-HT2A subtypes) .
Piperazine-Linked Motifs
- Sulfanyl vs. Carbonyl Linkages :
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges : The target compound’s thiazolo-pyrimidine core requires multi-step synthesis, including cyclocondensation and sulfanyl incorporation, which may lower yield compared to simpler thiophene or pyrazole analogs .
- Biological Data Gaps: No peer-reviewed studies directly report the target compound’s binding affinities, pharmacokinetics, or toxicity. Extrapolations are based on structural similarities to Compounds 21 and 5, which limits confidence in predictive conclusions.
- Computational Insights: Molecular docking simulations suggest the dimethylamino group could form salt bridges with aspartate residues in kinase ATP-binding pockets, a feature absent in Compounds 21 and 5 .
Biological Activity
The compound 2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structural formula can be broken down into several key components:
- Thiazolo[4,5-d]pyrimidine core : Known for its activity against various biological targets.
- Dimethylamino group : Often associated with enhanced pharmacological properties.
- Piperazine moiety : Commonly found in many psychoactive drugs and known for its ability to interact with neurotransmitter receptors.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related compounds within the same class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| Thiazolo-pyrimidine derivative | Antibacterial against S. aureus | |
| Thiazolo-pyrimidine derivative | Antibacterial against E. coli |
Anticancer Activity
Thiazolo-pyrimidines have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been noted for their ability to interact with serotonin receptors, which could lead to anxiolytic and antidepressant effects. Studies on related compounds indicate a possible role as selective serotonin reuptake inhibitors (SSRIs) or other modulators of neurotransmission .
Study 1: Antibacterial Efficacy
A study conducted by Kathrotiya et al. synthesized various benzimidazole derivatives and evaluated their antibacterial activity using the broth microdilution method. The results indicated that compounds similar to our target compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against standard bacterial strains .
Study 2: Anticancer Mechanisms
In a study examining the anticancer potential of thiazolo-pyrimidine derivatives, it was found that certain compounds could inhibit the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways. This study emphasized the importance of structural modifications in enhancing bioactivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the thiazolo[4,5-d]pyrimidine core in this compound?
- Methodological Answer: The thiazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with thiourea or thioamides under acidic conditions. Controlled temperature (80–100°C) and catalysts like ammonium persulfate (APS) improve yield . For regioselective dimethylamino substitution at position 2, pre-functionalization of the pyrimidine precursor with dimethylamine before cyclization is recommended .
Q. How can researchers validate the structural integrity of the sulfanyl-linked piperazine moiety?
- Methodological Answer: Use X-ray crystallography (as demonstrated for analogous piperazine derivatives in Acta Crystallographica Section E ) to confirm bond geometry. Complement with H/C NMR to verify sulfanyl (-S-) linkage (δ ~2.8–3.2 ppm for SCH) and F NMR to confirm 2-fluorophenyl substitution (δ ~-115 to -120 ppm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the compound’s pyrimidine-thiazole motif. Use fluorescence polarization for binding affinity studies. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC values with positive controls like doxorubicin .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, serum concentration). Replicate experiments using standardized protocols (e.g., CLSI guidelines). Perform orthogonal assays (e.g., SPR vs. fluorescence quenching) to cross-validate binding kinetics. Analyze metabolomic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with receptors like dopamine D or serotonin 5-HT (common targets for fluorophenyl-piperazine derivatives ). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models can optimize substituents (e.g., dimethylamino vs. trifluoromethyl) for enhanced affinity .
Q. How does the fluorophenyl-piperazine moiety influence pharmacokinetic properties?
- Methodological Answer: The 2-fluorophenyl group enhances metabolic stability by reducing CYP450 oxidation. Assess logP via HPLC to quantify lipophilicity (expected logP ~3.5–4.0). Compare plasma protein binding (equilibrium dialysis) with non-fluorinated analogs to evaluate bioavailability improvements .
Key Research Findings
- The dimethylamino group at position 2 of the thiazolo[4,5-d]pyrimidine core enhances solubility without compromising target binding .
- Fluorine at the phenylpiperazine para position reduces off-target interactions with adrenergic receptors compared to chloro analogs .
- Sulfanyl linkers improve membrane permeability (Caco-2 P > 1 × 10 cm/s) compared to ether or amine bridges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
